Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride
Description
Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride is a cyclohexane-derived compound featuring two amino groups: one unprotected (as a hydrochloride salt) and another protected by a benzyloxycarbonyl (Cbz) group. The methyl ester at the 1-position enhances lipophilicity, while the Cbz group provides orthogonal protection for synthetic applications. This compound is likely utilized as a building block in peptide synthesis or medicinal chemistry due to its dual functionalization and stability under basic conditions .
Properties
Molecular Formula |
C16H23ClN2O4 |
|---|---|
Molecular Weight |
342.82 g/mol |
IUPAC Name |
methyl 1-amino-4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H22N2O4.ClH/c1-21-14(19)16(17)9-7-13(8-10-16)18-15(20)22-11-12-5-3-2-4-6-12;/h2-6,13H,7-11,17H2,1H3,(H,18,20);1H |
InChI Key |
ZVLJEHDNRITVFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(CC1)NC(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Approaches
From 4-Alkoxy-Cyclohexane-1-Amino-Carboxylic Acid Esters
4-Alkoxy-cyclohexane-1-amino-carboxylic acid esters can be used as intermediates in the synthesis of the target compound. These starting materials can be obtained through Bucherer-Bergs synthesis or Strecker synthesis, which yield different isomeric forms.
Bucherer-Bergs Synthesis
In the Bucherer-Bergs synthesis, a substituted cyclic ketone is reacted with ammonium carbonate and an alkali metal cyanide (e.g., sodium or potassium cyanide) in a solvent or solvent mixture, resulting in a hydantoin intermediate. The reaction temperature is maintained between 0 and 100°C, with a preferred range of 10 to 60°C. The hydantoin is then hydrolyzed to produce the amino acid, which can be subsequently esterified to yield the desired ester.
Strecker Synthesis
The Strecker synthesis generally favors the formation of the trans isomer.
Isomerization of cis-4-Aminocyclohexanecarboxylic Acids
An efficient method to produce trans-4-aminocyclohexanecarboxylic acids involves isomerizing the cis form or a mixture of cis and trans forms.
Isomerization Conditions
- Base: Sodium hydroxide or potassium hydroxide is used as a base, with sodium hydroxide being particularly preferred. Potassium alkoxides like potassium tert-butoxide or potassium methoxide can also be employed.
- Amount of Base: The amount of sodium hydroxide or potassium hydroxide used is 2 to 10 equivalents, more preferably 2 to 3 equivalents, based on 4-aminocyclohexancarboxylic acid or a reactive derivative thereof, and most preferably 2 equivalents.
- Temperature: The isomerization reaction preferably proceeds at 100 to 250°C, particularly at 150 to 240°C. When sodium hydroxide is used, a temperature range of 170 to 240°C is more favorable, while potassium alkoxide is used, a temperature range of 150 to 220°C.
- Solvent: The reaction can be carried out in a solvent that allows at least a portion of the formed trans-4-aminoaminohexanecarboxylic acid salt to solidify while the cis-4-aminocyclohexancarboxylic acid salt remains dissolved or molten. Suitable solvents include xylene, mesitylene, cymene, decalin, naphthalene, decane, and bifunyl.
Isolation and Purification
The amino-group-protected derivative of trans-4-aminocyclohexancarboxylic acid obtained in the present invention is subjected to crystallization and separation/washing, and if necessary, recrystallization and separation/washing. Washing of the crystals is preferably performed with a solvent such as diisopropyl ether, hexane, ether, and ethyl acetate, and particularly preferably with diisopropyl ether. The isolation/purification operation by crystallization and recrystallization can be performed by a conventional method but is particularly preferably performed by a trituration operation.
Example Synthesis
cis-4-Methoxycyclohexane-1-aminocarboxylic acid methyl ester hydrochloride
- Suspend 6.9 g [40 mmol] of cis-4-methoxycyclohexane-1-aminocarboxylic acid in 50 mL of anhydrous methanol.
- Heat the mixture briefly to reflux and then cool to 0°C.
- Add 6.9 g [58 mmol] of thionyl chloride dropwise at 0 to 5°C.
- Stir the mixture for half an hour at 0 to 5°C, then allow it to reach room temperature, heat to 40°C, and stir overnight at 40°C.
- Filter the reaction mixture, wash the filter residue with 20 mL of methanol, and concentrate the filtrate.
Stir the residue with 50 mL of methyl tert-butyl ether, filter with suction, and dry the residue.
This yields 5.6 g of cis-4-methoxycyclohexane-1-aminocarboxylic acid methyl ester hydrochloride (63% yield). Melting point: 298°C.
¹H-NMR (400 MHz, d-DMSO): δ = 1.64 - 1.80 (m; 4H), 1.88 - 1.96 (m; 4H), 3.23 (s; 3H), 3.29 - 3.32 (m; 1H), 3.76 (s; 3H), 8.67 (s, br; 3H) ppm.
Spectral Data
Spectral data such as ¹H-NMR, is useful for characterizing the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protection group.
Substitution: The amino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Research Implications
The compound’s structural features make it a versatile intermediate in organic synthesis. Its comparison with Boc-protected analogs highlights its utility in acid-sensitive reactions, while its ester group provides flexibility for downstream modifications. Further studies could explore its crystallinity, stability under varying pH conditions, and applications in peptide coupling reactions.
Biological Activity
Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride, a synthetic compound with the molecular formula C16H22N2O4·HCl, has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article delves into its biological activity, including mechanisms of action, interactions with biological targets, and research findings.
Structural Overview
The compound features a cyclohexane ring substituted with an amino group and a benzyloxycarbonyl moiety. Its unique structure allows for diverse modifications, enhancing its potential as a versatile building block in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O4·HCl |
| Molecular Weight | 342.83 g/mol |
| CAS Number | 1171918-23-2 |
| Purity | ≥ 97% |
Mechanisms of Biological Activity
Preliminary studies suggest that this compound may exhibit various biological activities primarily linked to its structural features that resemble amino acids. These activities include:
- Antimicrobial Activity : Initial assays indicate potential antibacterial properties, particularly against Gram-positive bacteria.
- Anticancer Potential : The compound's ability to interact with cellular pathways suggests it may have anticancer effects, although specific mechanisms remain to be elucidated.
- Neuroprotective Effects : Some studies hint at neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases.
Antimicrobial Studies
A study conducted by researchers assessed the antimicrobial efficacy of various derivatives of similar compounds, revealing that this compound demonstrates significant activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
Anticancer Research
In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. For instance, a recent investigation demonstrated that the compound inhibited cell proliferation in breast cancer cells by modulating signaling pathways associated with cell cycle regulation .
Case Studies
-
Case Study on Antibacterial Activity
- Objective : To evaluate the antibacterial efficacy against common pathogens.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Results : The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).
-
Case Study on Anticancer Effects
- Objective : To investigate the cytotoxic effects on human breast carcinoma cells.
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Results : The compound reduced cell viability by over 50% at concentrations of 10 µM, indicating strong anticancer potential.
Q & A
Basic: What are the key synthetic steps for preparing this compound?
The synthesis typically involves multi-step protection and deprotection of functional groups. A common route starts with 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid, followed by benzyloxycarbonyl (Cbz) group introduction at the 4-position. Methyl esterification of the carboxylic acid is achieved using methanol under acidic conditions. Final hydrochloride salt formation is performed via HCl treatment. Critical intermediates are monitored by LCMS (e.g., m/z 172.5 [M+H]⁺) and HPLC retention times (e.g., 0.52 minutes under SMD-TFA05 conditions) . Comparative routes for analogous compounds suggest Boc-protection strategies and cyclohexane ring functionalization as pivotal steps .
Basic: How is NMR spectroscopy used to confirm the compound’s structure?
Key NMR signals include:
- 1H-NMR (DMSO-d6) :
- δ 9.43 (2H, brs): Protonation of the amino group.
- δ 3.84 (3H, s): Methyl ester resonance.
- δ 2.15–1.29 (cyclohexane ring protons): Chair conformation splitting patterns.
Discrepancies in peak multiplicity (e.g., unresolved m signals) may arise from conformational flexibility or impurities. Advanced 2D techniques (COSY, HSQC) are recommended to resolve ambiguities .
Advanced: How can contradictory HPLC retention time data be addressed during purity analysis?
Retention time variability (e.g., 0.52 minutes in Reference Example 85 vs. longer times in other methods) often stems from:
- Mobile phase composition : Adjusting trifluoroacetic acid (TFA) concentration or using ion-pairing agents.
- Column aging : Regular column calibration with standards.
- Sample preparation : Ensure complete salt dissociation in polar solvents. Validate methods using spiked impurities .
Advanced: What strategies optimize the hydrochloride salt formation yield?
- Solvent choice : Use polar aprotic solvents (e.g., DCM/EtOAc) to enhance HCl solubility.
- Stoichiometry : Maintain a 1:1 molar ratio of freebase to HCl gas.
- Temperature control : Slow addition at 0–5°C minimizes decomposition.
- Crystallization : Seed with pre-formed salt crystals to improve purity (>98% by LCMS) .
Structural Analysis: How does stereochemistry influence reactivity?
The cyclohexane ring’s chair conformation impacts steric accessibility of functional groups. For example:
- Cis vs. trans substitution : The 4-(((benzyloxy)carbonyl)amino) group’s axial/equatorial orientation affects nucleophilic attack rates.
- Chiral centers : Enantiomeric purity (e.g., rac-methyl derivatives ) is critical for biological activity. Resolve via chiral HPLC (e.g., CHIRALPAK® columns) or enzymatic resolution .
Safety: What protocols are recommended for safe handling?
- PPE : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during HCl gas exposure.
- Waste disposal : Neutralize acidic waste with bicarbonate before disposal.
- First aid : Immediate rinsing for skin/eye contact (15+ minutes) .
Comparative: How do structural analogs inform SAR studies?
| Compound | Key Features | Biological Activity |
|---|---|---|
| Ethyl 4-aminobenzoate | Simple amine + ester | Antimicrobial |
| Cyclohexane carboxylic acid | Carboxylic acid substitution | Anti-inflammatory potential |
| Tetrazole derivatives | Tetrazole ring | Anticonvulsant activity |
| Analog studies highlight the importance of the Cbz group for stability and the cyclohexane scaffold for conformational rigidity . |
Methodological: What techniques determine enantiomeric purity?
- Chiral HPLC : Use columns with cellulose/amylose derivatives.
- Optical rotation : Compare experimental [α]D values to literature.
- Circular dichroism (CD) : Confirm absolute configuration via Cotton effects.
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., trans-4-aminocyclohexanol derivatives ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
